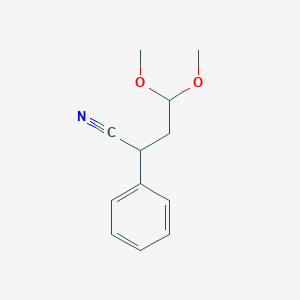
4,4-Dimethoxy-2-phenylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethoxy-2-phenylbutanenitrile is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.253 g/mol . It is characterized by the presence of two methoxy groups and a phenyl group attached to a butanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-2-phenylbutanenitrile typically involves a multi-step process. One common method includes the Claisen condensation reaction of ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid . The reaction proceeds through the formation of butanone sodium enolate, which is then treated with methanol containing concentrated sulfuric acid to yield the crude product. The final product is obtained by distillation under normal and reduced pressure .
Industrial Production Methods
For large-scale industrial production, the same synthetic route can be employed with slight modifications to optimize yield and purity. The use of inexpensive raw materials and simple reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-2-phenylbutanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
4,4-Dimethoxy-2-phenylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-2-phenylbutanenitrile involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene ring . The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenylbutanenitrile: Similar in structure but contains a keto group instead of methoxy groups.
4,4-Diethoxy-2-phenylbutanenitrile: Contains ethoxy groups instead of methoxy groups.
Uniqueness
4,4-Dimethoxy-2-phenylbutanenitrile is unique due to the presence of two methoxy groups, which influence its reactivity and chemical properties. The methoxy groups can participate in various chemical reactions, making this compound versatile in synthetic applications .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4,4-dimethoxy-2-phenylbutanenitrile |
InChI |
InChI=1S/C12H15NO2/c1-14-12(15-2)8-11(9-13)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3 |
InChI Key |
UTJQKOPFOXQGRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(C#N)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















